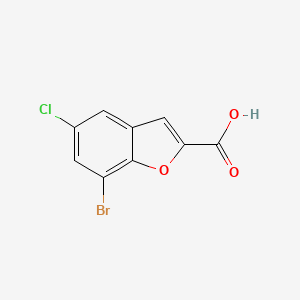

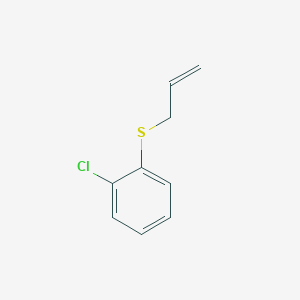

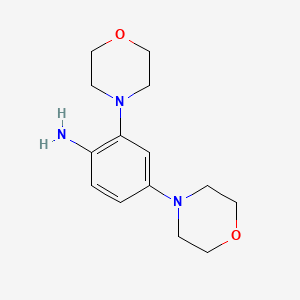

![molecular formula C14H15NO4 B1331468 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione CAS No. 37597-19-6](/img/structure/B1331468.png)

1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione

Overview

Description

The compound “1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole-2,5-dione group, which is a heterocyclic compound containing a five-membered ring with two carbonyl groups and one nitrogen atom . The molecule also contains a 3,4-dimethoxyphenyl group, which is a phenyl group substituted with methoxy groups at the 3rd and 4th positions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole-2,5-dione group would likely contribute to the compound’s reactivity and possibly its color . The 3,4-dimethoxyphenyl group could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out . The pyrrole-2,5-dione group could potentially undergo reactions with nucleophiles, and the methoxy groups on the phenyl ring could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbonyl groups and the nonpolar phenyl ring could affect its solubility, melting point, and boiling point .Scientific Research Applications

Material Science: Corrosion Inhibition

In material science, derivatives of this compound have been studied for their corrosion inhibition properties. The dimethoxyphenyl group can enhance the adsorption of the molecule onto metal surfaces, providing a protective layer against corrosion .

Analytical Chemistry: Fluorometric Detection

In analytical chemistry, the compound’s derivatives can be used in fluorometric assays. For instance, a method for detecting dimethoxyphenylacetic acid in urine involves the conversion to its phosphopyridoxyl derivative, highlighting the utility of the dimethoxyphenyl group in analytical procedures .

Pharmacology: Immunomodulation

Although not directly related to the compound , structurally similar chalcones have been shown to play a role in immunoglobulin expression. This suggests that the compound could be modified to study or influence immunological pathways .

Spectroscopy: Infrared Spectroscopy Studies

The compound’s distinct functional groups make it suitable for spectroscopic studies, such as Infrared (IR) spectroscopy, to understand molecular vibrations and structure .

Chemical Safety: Hazard Assessment

The compound’s safety profile, including hazard statements and precautionary statements, has been documented. It is crucial for researchers to understand the potential risks associated with handling the compound, as it is classified with warning pictograms for health hazards .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s structurally related to compounds that have been shown to interact with peptidyl-prolyl cis-trans isomerase fkbp1a .

Mode of Action

It’s known that the oxy-group on the side chain of the benzene ring can combine with active regions with a positive charge to form a salt bridge . This interaction could potentially alter the function of the target protein, leading to downstream effects.

Biochemical Pathways

Compounds with similar structures have been shown to affect various pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

Related compounds have been shown to have various pharmacokinetic properties, including absorption and distribution in various tissues .

Result of Action

Structurally related compounds have been shown to have various effects, including antioxidant activity and protection against reperfusion arrhythmias .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

properties

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-18-11-4-3-10(9-12(11)19-2)7-8-15-13(16)5-6-14(15)17/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEURHGUCFTVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C=CC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300452 | |

| Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |

CAS RN |

37597-19-6 | |

| Record name | MLS002702008 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)